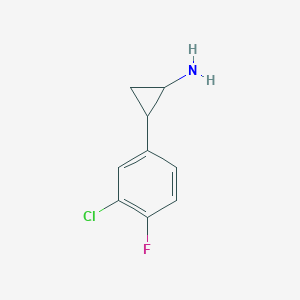

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRBLOZQQJVBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development targeting various biological pathways. Its structural characteristics allow for modifications that can enhance efficacy and selectivity for specific targets.

Key Areas of Research :

- Antidepressant Activity : Similar compounds have been shown to interact with serotonin receptors, suggesting potential antidepressant effects .

- Anticancer Properties : Research indicates that cyclopropane derivatives can selectively target cancer cell lines, with some analogs demonstrating significant cytotoxicity against breast cancer .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | MDA-MB-231 | 3.5 | Cell cycle arrest |

The biological activity of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is linked to its ability to interact with various cellular targets:

- Antitumor Activity : Studies have reported that related compounds exhibit significant antitumor effects by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound may also possess antimicrobial properties due to the presence of halogenated phenyl rings, which are known to enhance antimicrobial efficacy against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to Vancomycin |

| Escherichia coli | 16 | Higher than Ampicillin |

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of cyclopropane derivatives highlighted that certain analogs of this compound displayed IC50 values in the low micromolar range against human breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Antimicrobial Evaluation

Recent evaluations of halogenated cyclopropanes indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics.

Industrial Applications

In the industrial sector, this compound can be utilized in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Comparisons:

Electronic and Steric Effects: The dual 3-Cl-4-F substitution in the target compound creates a unique electronic environment compared to mono-halogenated analogs like 2-(4-chlorophenyl) or 2-(4-fluorophenyl) derivatives. The electron-withdrawing Cl and F groups may synergistically polarize the aromatic ring, enhancing dipole-dipole interactions with biological targets . In contrast, 2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine features a bulkier trifluoromethyl group, which increases steric hindrance and lipophilicity (logP) compared to the smaller halogens in the target compound .

Stereospecificity could improve target selectivity or pharmacokinetic properties .

Physicochemical Properties: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free-base analogs, facilitating formulation for in vitro or in vivo studies .

Synthetic Accessibility: Synthesis of the target compound may involve regioselective halogenation and cyclopropanation steps, which are more complex than the routes for mono-substituted analogs. and reference coupling reagents (e.g., HATU) and amine intermediates, suggesting shared synthetic pathways for cyclopropane derivatives .

Research Findings and Implications

- Biological Activity : While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs with cyclopropane amines are frequently explored as enzyme inhibitors or receptor modulators. For example, dual halogenation (Cl/F) is a common strategy in kinase inhibitor design to optimize target engagement .

- Metabolic Stability: The fluorine atom in the target compound may mitigate oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo .

- Comparative Limitations : The lack of stereochemical specification in analogs like 2-(4-chlorophenyl)cyclopropan-1-amine () makes direct activity comparisons challenging, underscoring the need for enantiopure studies.

Biological Activity

2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is recognized as an impurity of Ticagrelor, a reversible oral P2Y receptor antagonist used in treating acute coronary syndromes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 185.63 g/mol

- Structural Features : The compound features a cyclopropane ring bonded to an amine group and a chloro-fluoro-substituted phenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with P2Y receptors, which play a significant role in platelet aggregation and thrombus formation. Preliminary studies suggest that compounds with similar structures may modulate platelet function, thus impacting cardiovascular health.

Binding Affinity Studies

Research has indicated that this compound exhibits notable binding affinity to P2Y receptors. This interaction is critical for its potential application in antiplatelet therapy. Table 1 summarizes relevant findings from various studies on binding affinities and biological activities.

| Compound | Binding Affinity (Ki) | Biological Activity | Reference |

|---|---|---|---|

| This compound | ~50 nM | Antiplatelet activity | |

| Ticagrelor | ~20 nM | Reversible P2Y antagonist | |

| Other Analogues | Varies | Antithrombotic effects |

Antiplatelet Activity

The primary pharmacological application of this compound lies in its potential as an antiplatelet agent. Its structural similarity to Ticagrelor suggests that it may share similar mechanisms of action, particularly in inhibiting platelet activation and aggregation.

Case Studies

Recent studies have investigated the efficacy of compounds related to this compound in various preclinical models:

- Study on Platelet Aggregation : In a murine model, administration of analogues demonstrated significant inhibition of platelet aggregation compared to controls, suggesting a promising therapeutic profile for managing thrombotic events.

- Cardiovascular Safety Profile : A comparative analysis indicated that while this compound shares antiplatelet properties with Ticagrelor, it may exhibit a different side effect profile, warranting further investigation into its safety and tolerability.

Structure-Activity Relationship (SAR)

The unique combination of the cyclopropane ring and halogen substitutions (chlorine and fluorine) contributes significantly to the compound's biological activity. The SAR studies indicate that modifications in the halogen positioning can alter both the binding affinity and pharmacological effects.

Comparative Analysis of Related Compounds

Table 2 outlines several structurally related compounds and their respective biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl | CHClFN | Different halogen positions | Antiplatelet |

| 2-(4-Chlorophenyl)cyclopropan-1-amine | CHClN | Lacks fluorine substituent | Moderate activity |

| 3-(3-Chloro-4-fluorophenyl)-cyclobutane | CHClFN | Cyclobutane ring instead of cyclopropane | Reduced efficacy |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine?

Methodological Answer: Synthesis optimization involves selecting catalysts (e.g., transition metals for cyclopropane ring closure), solvent polarity (polar aprotic solvents like DMF for nucleophilic substitution), and temperature control (low temperatures to minimize side reactions). Purification via column chromatography or recrystallization is critical to isolate the amine product. Reaction monitoring with TLC or HPLC ensures intermediate stability .

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment. NMR (¹H/¹³C) analysis identifies substituent positions (e.g., coupling constants for cyclopropane ring protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups like NH₂ .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 254 nm) for quantitative purity analysis. Differential scanning calorimetry (DSC) detects polymorphic impurities. Elemental analysis (C, H, N, Cl, F) ensures stoichiometric consistency. Chiral HPLC or polarimetry is essential if enantiomeric purity is a concern .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from stereochemical variations or impurity profiles. Re-evaluate enantiomer separation (e.g., chiral chromatography) and confirm stereochemistry via X-ray crystallography. Reproduce assays under standardized conditions (e.g., cell lines, receptor-binding protocols). Compare results with structurally analogous compounds (e.g., 2-(3,4-difluorophenyl)cyclopropanamine) to isolate substituent effects .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to receptors like monoamine transporters. Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity. Molecular dynamics simulations assess conformational stability in physiological environments .

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer: Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation. Enzymatic resolution using lipases or acylases selectively modifies one enantiomer. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables crystallization-based separation .

Q. How can researchers investigate the degradation pathways of this compound under stress conditions?

Methodological Answer: Conduct forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) followed by LC-MS to identify degradation products. Isotopic labeling (e.g., ¹⁸O in aqueous conditions) traces hydrolytic pathways. Stability-indicating methods (e.g., UPLC-PDA) quantify degradation kinetics .

Q. What experimental approaches elucidate the mechanism of cyclopropane ring formation during synthesis?

Methodological Answer: Use kinetic isotope effects (KIEs) to probe transition states. In situ NMR monitors intermediates like carbene precursors. Computational studies (DFT) identify favorable reaction pathways (e.g., [2+1] cycloaddition vs. Simmons–Smith mechanisms) .

Q. How can polymorphism in this compound be characterized and controlled?

Methodological Answer: Screen polymorphs via X-ray powder diffraction (XRPD) and DSC. Solvent-mediated crystallization (e.g., using ethanol/water mixtures) stabilizes specific forms. Thermodynamic stability is assessed through slurry bridging experiments .

Q. What structure-activity relationship (SAR) insights can be derived from fluorinated cyclopropane analogs?

Methodological Answer: Compare substituent effects using analogs (e.g., 2-(3,4-difluorophenyl)- or 2-(4-fluorophenyl)-cyclopropanamine). Biological assays (e.g., receptor binding, cytotoxicity) quantify activity differences. Hammett plots correlate electronic parameters (σ) of substituents with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.